2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine is a heterocyclic compound that combines the structural features of triazine and dibenzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine typically involves the reaction of dibenzofuran derivatives with triazine precursors under specific conditions. One common method includes the use of chlorinated triazine compounds, which react with dibenzofuran in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chlorine atoms in the triazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds .
Scientific Research Applications
2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the triazine ring.
Triazine Derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine have similar triazine structures but different substituents.
Uniqueness: 2,4-Dichloro-6-(dibenzo[b,d]furan-2-yl)-1,3,5-triazine is unique due to the combination of the dibenzofuran and triazine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H7Cl2N3O |
---|---|
Molecular Weight |
316.1 g/mol |
IUPAC Name |
2,4-dichloro-6-dibenzofuran-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)8-5-6-12-10(7-8)9-3-1-2-4-11(9)21-12/h1-7H |
InChI Key |
BGVFIUUHSBBLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
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